Product packaging for 1-(3,4-Dimethoxyphenyl)-2-phenylethanone(Cat. No.:CAS No. 3141-93-3)

1-(3,4-Dimethoxyphenyl)-2-phenylethanone

Cat. No.: B493268
CAS No.: 3141-93-3
M. Wt: 256.3g/mol
InChI Key: PCHUBNOSEWYQAT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-phenylethanone is a valuable chemical intermediate in organic synthesis, primarily used for the research and development of novel bioactive molecules. Its structure, featuring both dimethoxyphenyl and phenyl ketone groups, makes it a versatile building block for constructing more complex heterocyclic compounds and pharmaceutical candidates. Research applications include its role as a precursor in the synthesis of potential therapeutics targeting neurological disorders, cardiovascular diseases, and anti-inflammatory agents . The compound's utility is derived from its synthetic flexibility; the ketone group can undergo various transformations, such as condensations and ring-forming reactions, to generate diverse chemical libraries for biological screening . This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O3 B493268 1-(3,4-Dimethoxyphenyl)-2-phenylethanone CAS No. 3141-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-15-9-8-13(11-16(15)19-2)14(17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHUBNOSEWYQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350422
Record name 1-(3,4-dimethoxyphenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3141-93-3
Record name 1-(3,4-dimethoxyphenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3,4 Dimethoxyphenyl 2 Phenylethanone

Retrosynthetic Analysis of the 1-(3,4-Dimethoxyphenyl)-2-phenylethanone Core

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby devising a potential synthetic pathway.

Disconnection Strategies

The principal retrosynthetic disconnection for this compound involves the cleavage of the carbon-carbon bond between the carbonyl group and the 3,4-dimethoxyphenyl ring. This disconnection is strategically chosen as it corresponds to a reliable bond-forming reaction, namely the Friedel-Crafts acylation. This approach simplifies the target molecule into two key fragments: a nucleophilic aromatic component and an electrophilic acyl component.

This disconnection strategy is based on the well-established reactivity of activated aromatic rings, such as 1,2-dimethoxybenzene (B1683551), towards electrophilic attack. The electron-donating nature of the two methoxy (B1213986) groups enhances the nucleophilicity of the benzene (B151609) ring, making it susceptible to acylation.

Key Precursors and Building Blocks

Following the disconnection strategy, the key precursors for the synthesis of this compound are identified as:

1,2-Dimethoxybenzene (Veratrole): This commercially available compound serves as the nucleophilic aromatic precursor. Its high electron density, due to the two methoxy groups, directs the incoming electrophile primarily to the para position relative to one of the methoxy groups, leading to the desired 3,4-disubstituted pattern.

Phenylacetyl Synthon: This electrophilic component can be derived from several readily available reagents. The most common and effective synthetic equivalents for the phenylacetyl cation are:

Phenylacetyl chloride: A highly reactive acyl halide that readily forms an acylium ion in the presence of a Lewis acid catalyst.

Phenylacetic anhydride (B1165640): Another suitable acylating agent that can be used in Friedel-Crafts reactions, often with similar catalytic systems as the corresponding acyl chloride.

Classical Synthetic Routes

The insights gained from the retrosynthetic analysis directly inform the design of classical synthetic routes to this compound. Among these, the Friedel-Crafts acylation stands out as the most direct and widely employed method.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring. In the context of synthesizing this compound, this reaction involves the electrophilic substitution of a hydrogen atom on the 1,2-dimethoxybenzene ring with the phenylacetyl group.

The choice of acylating agent and catalyst is crucial for the success of the Friedel-Crafts acylation.

Acylating Agents:

Phenylacetyl chloride: Due to its high reactivity, it is a frequently used acylating agent for this transformation.

Phenylacetic anhydride: A viable alternative to phenylacetyl chloride, which can be advantageous in certain instances due to its lower volatility and corrosiveness.

Catalysts:

A variety of Lewis acids can be employed to catalyze the Friedel-Crafts acylation. The catalyst's role is to generate the highly electrophilic acylium ion from the acylating agent. Common catalysts include:

Aluminum chloride (AlCl₃): A powerful and widely used Lewis acid for Friedel-Crafts reactions. It is typically used in stoichiometric amounts as it complexes with the product ketone.

Ferric chloride (FeCl₃): Another effective Lewis acid catalyst.

Zinc chloride (ZnCl₂): A milder Lewis acid that can also be used.

Solid acid catalysts: In an effort to develop more environmentally friendly processes, solid acid catalysts such as zeolites and metal oxides are being explored. chemijournal.comresearchgate.net These offer advantages in terms of separation and reusability. chemijournal.comresearchgate.net

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are typically manipulated include the choice of solvent, reaction temperature, and reaction time.

While specific data for the synthesis of this compound is not extensively tabulated in readily available literature, general principles of Friedel-Crafts acylation of activated systems like veratrole can be applied. The reaction is often carried out in an inert solvent, such as dichloromethane or carbon disulfide, at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the reaction.

To illustrate the impact of reaction parameters on the outcome of Friedel-Crafts acylations involving veratrole, the following interactive data table presents representative data for the acylation of veratrole with various acylating agents under different catalytic conditions. This data, while not specific to phenylacetylation, provides valuable insights into the optimization of such reactions.

Interactive Data Table: Friedel-Crafts Acylation of Veratrole

Acylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
Acetic AnhydrideZrPWNone1305High
Acetic AnhydrideTiPWNone1305High
Acetic AnhydrideSnPWNone1305Moderate
Benzoyl ChlorideHBEA ZeoliteNone12024~80
Acetic AnhydrideFeCl₃·6H₂OTAAIL602460
Acetic AnhydrideCoCl₂·6H₂OTAAIL602428

Note: This table is a compilation of representative data from various sources on the acylation of veratrole and is intended to illustrate the range of conditions and outcomes. "High" and "Moderate" are qualitative descriptors based on the source material. TAAIL refers to Tunable Aryl Alkyl Ionic Liquids. chemijournal.comnih.gov

Optimization studies for similar reactions have shown that factors such as the catalyst loading, the molar ratio of reactants, and the choice of solvent can significantly influence the yield and selectivity of the desired product. For instance, in the acylation of anisole and veratrole using solid acid catalysts, it was found that increasing the amount of catalyst generally leads to higher yields up to an optimal point. chemijournal.com Furthermore, the use of more electron-rich aromatic substrates like veratrole typically results in higher product yields compared to less activated substrates like anisole. chemijournal.com

Condensation Reactions

Condensation reactions represent a fundamental approach to constructing the carbon skeleton of deoxybenzoins. These methods can be broadly categorized into base-catalyzed and acid-catalyzed pathways, each offering distinct advantages and mechanisms.

Base-catalyzed strategies for synthesizing deoxybenzoins often involve the generation of a nucleophilic carbanion that subsequently attacks an electrophilic carbonyl species. While the direct base-catalyzed condensation of an enolate with an acyl halide can be challenging, alternative and indirect base-mediated methods have been developed.

One modern, metal-free approach involves the dual acylation of γ-aryl-β-ketoesters, which then undergo a base-promoted fragmentation to yield deoxybenzoin (B349326) derivatives. nih.gov This one-pot method utilizes potassium carbonate (K₂CO₃) in dioxane at elevated temperatures. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the base facilitates a concerted transformation, offering good to excellent yields and compatibility with a wide range of functional groups. nih.govnih.gov

Another relevant, albeit indirect, base-catalyzed route is the retro-benzoin condensation. The classic benzoin condensation dimerizes two aldehydes to form an α-hydroxyketone (a benzoin) using nucleophilic catalysts like cyanide or N-heterocyclic carbenes (NHCs). chem-station.comwikipedia.orgorganic-chemistry.org The reverse of this reaction, a retro-benzoin condensation, can be used to generate ketones. For instance, treatment of a substituted benzoin with potassium cyanide in a solvent like dimethylformamide (DMF) can lead to the formation of a deoxybenzoin via C-C bond cleavage. jst.go.jp

MethodBase/CatalystKey ReactantsTypical ConditionsAdvantages
Ketoester Fragmentation K₂CO₃γ-aryl-β-ketoester, Benzoyl chlorideDioxane, 90 °COne-pot, metal-free, mild conditions, broad substrate scope. nih.govnih.gov
Retro-Benzoin Reaction KCNSubstituted Benzoin (α-hydroxyketone)DMFProvides a route from readily available benzoin precursors. jst.go.jp

Acid-catalyzed reactions, particularly the Friedel-Crafts acylation, are the most conventional and widely employed methods for the synthesis of deoxybenzoins and other aryl ketones. nih.gov

The direct synthesis of this compound can be achieved via the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with phenylacetyl chloride. scielo.br The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from the phenylacetyl chloride. sigmaaldrich.comorganic-chemistry.org This acylium ion then undergoes electrophilic aromatic substitution with the electron-rich veratrole ring to form the target ketone. sigmaaldrich.comkhanacademy.org A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

An alternative acid-catalyzed method involves the direct reaction of phenols or activated aromatic ethers like veratrole with an arylacetic acid in the presence of a dehydrating acid catalyst like polyphosphoric acid (PPA). asianpubs.org This approach avoids the need to pre-functionalize the carboxylic acid into a more reactive acyl chloride. nih.gov

MethodAcid/CatalystKey ReactantsTypical ConditionsAdvantages
Friedel-Crafts Acylation AlCl₃1,2-Dimethoxybenzene, Phenylacetyl chlorideAnhydrous solvent (e.g., CHCl₃), 0 °C to RT scielo.brHigh yields, well-established, prevents polysubstitution. organic-chemistry.org
PPA Condensation PPA1,2-Dimethoxybenzene, Phenylacetic acidHeat or microwave irradiation asianpubs.orgUses carboxylic acid directly, avoiding harsh chlorinating agents. nih.gov

Organometallic Coupling Strategies

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and offer alternative synthetic routes that often feature high selectivity and functional group tolerance. wikipedia.orgwikipedia.orglibretexts.org

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organic halide or triflate. libretexts.orgchemrxiv.org It is renowned for its mild reaction conditions, low toxicity of boron reagents, and broad substrate scope. chemrxiv.org While it is a cornerstone for synthesizing biaryl compounds (Ar-Ar'), its direct application to form the Ar-CO-CH₂-Ar' skeleton of deoxybenzoins is not a commonly reported strategy. The reaction is primarily used for sp²-sp² or sp²-sp bond formation, making it less straightforward for constructing the benzylic ketone structure of the target molecule. chemrxiv.orgnih.gov

The Kumada and Negishi couplings provide more plausible, albeit less commonly cited, pathways for deoxybenzoin synthesis. Both reactions are effective in coupling different types of carbon centers.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org A potential route to this compound using this method would involve the reaction of benzylmagnesium bromide with 3,4-dimethoxybenzoyl chloride in the presence of a suitable catalyst. The Kumada coupling is advantageous due to the ready availability of Grignard reagents, but its functional group tolerance can be limited. organic-chemistry.orgnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide, typically with a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is noted for its high reactivity and, crucially, a greater tolerance for functional groups compared to the Kumada coupling. jk-sci.comthermofisher.com The synthesis of the target compound could be envisioned by coupling a benzylzinc halide with 3,4-dimethoxybenzoyl chloride. The development of advanced catalysts and protocols, including continuous flow systems, has further enhanced the reliability and scope of the Negishi reaction. nih.gov

Coupling ReactionOrganometallic ReagentElectrophileCatalystKey Advantages
Kumada Benzylmagnesium halide3,4-Dimethoxybenzoyl halideNi or PdUtilizes readily available Grignard reagents. wikipedia.orgorganic-chemistry.org
Negishi Benzylzinc halide3,4-Dimethoxybenzoyl halideNi or PdHigh reactivity and superior functional group tolerance. wikipedia.orgthermofisher.com

Modern and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and sustainable methods. Several approaches to synthesizing deoxybenzoins align with the principles of green chemistry by reducing waste, avoiding hazardous reagents, and utilizing efficient energy sources.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. rasayanjournal.co.in A solvent-free, microwave-assisted synthesis of deoxybenzoins has been reported by reacting phenols with arylacetic acids in the presence of polyphosphoric acid (PPA), combining the benefits of an alternative energy source with the elimination of bulk solvents. asianpubs.orgresearchgate.net Another green method involves the microwave-assisted alkali degradation of 3-aryl-4-hydroxycoumarins in water, an environmentally benign solvent, to produce 2-hydroxydeoxybenzoins. nih.gov

Catalyst and Reagent Modification: A key aspect of green chemistry is replacing toxic or hazardous reagents with safer alternatives. In the related benzoin condensation, the highly toxic sodium or potassium cyanide catalyst can be replaced by thiamine hydrochloride (Vitamin B₁), a biocatalyst or coenzyme, to produce benzoins under milder, more environmentally friendly conditions. worldwidejournals.comgoogle.com While this produces the α-hydroxyketone precursor, it represents a greener entry point to the benzoin scaffold, which can then be deoxygenated. mdpi.com

ApproachMethodGreen/Modern Aspects
Alternative Energy Microwave-assisted PPA-catalyzed condensation asianpubs.orgRapid, solvent-free, energy-efficient.
Green Solvents Microwave-assisted degradation of coumarins in water nih.govUse of water as a safe and environmentally benign solvent.
Benign Reagents Thiamine-catalyzed benzoin condensation worldwidejournals.comReplaces highly toxic cyanide catalysts with a biocatalyst.
Process Efficiency One-pot, K₂CO₃-mediated synthesis from β-ketoesters nih.govMetal-free, high atom economy, simplified workup. nih.gov

Catalytic Oxidation and Reduction Methodologies

Catalytic oxidation and reduction are foundational methods in organic synthesis that can be applied to produce deoxybenzoins.

Oxidation Approaches: The synthesis of the target ketone can be envisioned through the oxidation of the corresponding secondary alcohol, 1-(3,4-dimethoxyphenyl)-2-phenylethanol. While direct studies on this specific substrate are not prevalent, analogous oxidations of similar alcohols, such as 1-phenylethanol to acetophenone, provide a viable template. These reactions can be catalyzed by various metal-containing catalysts. For instance, iron-based catalysts have been used for the oxidation of 1-phenylethanol, demonstrating the potential of such systems. core.ac.uk The choice of oxidant and energy input (conventional heating, microwave, or ultrasound) can significantly influence reaction yield and time core.ac.uknih.gov. A significant increase in yield has been observed under induction heating compared to conventional methods in some catalytic systems. core.ac.uk Photocatalytic selective oxidation represents another advanced methodology, where a composite material, such as Cd-MOF/S/Ni–NiO, can be used for the oxidation of lignin model compounds like 2-phenoxy-1-phenylethanol, yielding the corresponding ketone. rsc.org

Reduction Approaches: A common route to deoxybenzoins involves the reduction of α-functionalized ketones, such as benzoins (α-hydroxy ketones). For example, the synthesis of symmetrically substituted deoxybenzoins is conveniently achieved through the direct reduction of the corresponding, readily accessible benzoin precursors. orgsyn.org A classic method employs granulated tin and concentrated hydrochloric acid in ethanol to reduce anisoin to deoxyanisoin, a compound structurally similar to the target molecule. orgsyn.org This procedure is generally applicable for preparing symmetrical deoxybenzoins and has been reported to yield products in the range of 80-92%. orgsyn.org

Table 1: Comparison of Energy Inputs for Catalytic Oxidation of 1-Phenylethanol Data derived from analogous reactions and represents potential methodologies.

Catalyst SystemEnergy InputTemperature (°C)Yield (%)
Iron Composite 1Conventional Heating805
Iron Composite 1Induction Heating7011
Iron Composite 2Conventional Heating809
Iron Composite 2Induction Heating7041
Iron Composite 3Conventional Heating8061
Iron Composite 3Ultrasound Irradiation8070
Iron Composite 4Conventional Heating8037
Iron Composite 4Microwave Irradiation8065

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner products in significantly reduced reaction times. asianpubs.org

One prominent microwave-assisted method for deoxybenzoin synthesis is a variation of the Friedel-Crafts acylation. This involves the reaction of phenols with arylacetic acids in the presence of a condensing agent like polyphosphoric acid (PPA) under microwave irradiation. researchgate.net This approach is particularly noteworthy as it can be performed under solvent-free conditions, enhancing its green chemistry profile. researchgate.net This technique avoids the pre-functionalization of phenylacetic acid to a more reactive derivative, which is often required in conventional Friedel-Crafts reactions. nih.gov Microwave irradiation has been shown to have a significant accelerating effect on intramolecular Friedel-Crafts reactions, which is attributed to the increased probability of reactive sites coming into close proximity. scirp.org Additionally, microwave heating has been successfully applied to aza-Friedel-Crafts arylations of N-acyliminium ions, providing rapid access to complex heterocyclic structures. diva-portal.orgnih.govdoaj.org

Solvent-Free or Aqueous Medium Syntheses

The development of synthetic protocols that minimize or eliminate the use of organic solvents is a key goal of green chemistry.

Solvent-Free Synthesis: As mentioned previously, the microwave-assisted reaction of phenols with arylacetic acid using polyphosphoric acid is a prime example of a solvent-free synthesis for deoxybenzoins. asianpubs.orgresearchgate.net This method provides an eco-friendly alternative to traditional syntheses that often rely on volatile and hazardous solvents. asianpubs.org

Aqueous Medium Synthesis: While many organic reactions are hindered by water, performing syntheses in aqueous media offers significant environmental and economic benefits. An efficient, green approach for the synthesis of 2-hydroxydeoxybenzoins, a class of compounds closely related to this compound, has been developed using microwave-assisted alkali degradation of 3-aryl-4-hydroxycoumarins in water. nih.gov This method is noted for being operationally simple and highly atom-economic, making it suitable for large-scale production. nih.gov

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous-flow synthesis, is a modern approach to chemical manufacturing that offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mdpi.comresearchgate.net In a flow system, reagents are continuously pumped through a reactor where the reaction occurs, and the product is collected at the outlet. uc.pt

Table 2: Overview of Synthetic Methodologies

MethodologyKey FeaturesTypical Reagents/ConditionsAdvantages
Catalytic Reduction Reduction of a benzoin precursorAnisoin, Tin, HCl, Ethanol, RefluxGood yields (86-92%), applicable to symmetrical deoxybenzoins
Microwave-Assisted Solvent-free acylationPhenol, Arylacetic acid, PPA, MicrowaveRapid reaction times, high yields, eco-friendly
Aqueous Synthesis Reaction performed in water3-Aryl-4-hydroxycoumarins, Alkali, MicrowaveGreen solvent, simple, atom-economic
Flow Chemistry Continuous processing(General) Acyl chlorides, Lewis acidsEnhanced safety, scalability, process control, automation

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques such as chromatography and recrystallization are typically employed.

Chromatographic Separations

Chromatography is a versatile and widely used technique for the separation and purification of organic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of products like this compound. A specific reverse-phase (RP) HPLC method has been described for the analysis of this compound using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This type of method is scalable and can be adapted for preparative separations to isolate pure material or remove impurities. sielc.com

Column Chromatography: For laboratory-scale purification, flash column chromatography using silica gel is a standard and effective method. The choice of eluent (solvent system) is critical and is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).

Other Techniques: Depending on the properties of the intermediates and byproducts, other chromatographic methods such as Gas Chromatography (GC) may also be applicable for analysis. nih.gov

Recrystallization and Precipitation Methods

Recrystallization is a fundamental technique for purifying solid organic compounds. mt.com The process relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. mt.com

The target compound, this compound, is a white crystalline powder, making it an ideal candidate for purification by recrystallization. The selection of an appropriate solvent is the most critical step. mt.com An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain dissolved at low temperatures. rochester.edu

Commonly used solvents for the recrystallization of deoxybenzoin-type compounds and other ketones include ethanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/ethyl acetate. orgsyn.orgrochester.edugoogle.com The solubility data for this compound indicates it is soluble in organic solvents like ethanol and acetone, suggesting these are good starting points for developing a recrystallization protocol. The process typically involves dissolving the crude solid in a minimum amount of hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to induce the formation of pure crystals. mt.com

Table 3: Common Recrystallization Solvents for Ketones and Related Compounds

Solvent / Solvent SystemCompound TypeNotes
EthanolDeoxybenzoins, ChalconesA general and effective solvent for compounds with moderate polarity. orgsyn.orgrochester.edu
Ethyl AcetateGeneral KetonesGood solubilizer for compounds containing ester or ketone functionalities. rochester.edu
n-Hexane / AcetoneGeneral OrganicsA common mixed-solvent system for tuning polarity. rochester.edu
n-Hexane / Ethyl AcetateGeneral OrganicsAnother versatile mixed-solvent system, often used when impurities are plentiful. rochester.edu
TolueneAromatic CompoundsParticularly effective for compounds with multiple aryl groups. rochester.eduwhiterose.ac.uk

Chemical Reactivity and Derivatization Studies of 1 3,4 Dimethoxyphenyl 2 Phenylethanone

Reactions at the Carbonyl Group

The carbonyl group is a primary site for nucleophilic addition and related reactions, enabling its conversion into alcohols, imines, oximes, and alkenes.

Reduction Reactions to Alcohol Derivatives

The ketone functionality of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone can be readily reduced to the corresponding secondary alcohol, 1-(3,4-dimethoxyphenyl)-2-phenylethanol. This transformation is a cornerstone of synthetic chemistry, typically achieved using metal hydride reagents or catalytic hydrogenation. youtube.comgoogle.com

Common laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective for this purpose. mdpi.comijcea.org NaBH₄ is a milder reagent, often used in alcoholic solvents like methanol (B129727) or ethanol, and selectively reduces aldehydes and ketones. ijcea.org LiAlH₄ is a more powerful reducing agent capable of reducing a wider range of functional groups and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. mdpi.comijcea.org

Catalytic hydrogenation offers an alternative, industrially scalable method. nist.gov This process involves treating the ketone with hydrogen gas in the presence of a metal catalyst. google.com Catalysts such as Raney Nickel, palladium on carbon (Pd/C), or platinum-based catalysts are frequently employed. nist.govresearchgate.net The reaction conditions, including temperature, pressure, and solvent, can be optimized to achieve high yields and selectivity. For instance, the analogous compound 3',4'-dimethoxyacetophenone (B42557) has been successfully hydrogenated to its corresponding alcohol using a Raney-Nickel catalyst in an aqueous medium at elevated temperature and pressure. nist.gov

Reagent/CatalystSubstrateProductSolventConditionsYieldReference
Raney-Nickel / H₂3',4'-Dimethoxyacetophenone1-(3,4-Dimethoxyphenyl)ethanolWater70-85°C, 8-10 barHigh nist.gov
Sodium Borohydride (NaBH₄)3,4-Dimethoxybenzaldehyde3,4-Dimethoxybenzyl alcoholMethanolRoom Temp.98% wikipedia.org
Sodium Borohydride (NaBH₄)General KetoneSecondary AlcoholMethanol/EthanolRoom Temp.Typical High google.comgoogle.com
Lithium Aluminium Hydride (LiAlH₄)General KetoneSecondary AlcoholAnhydrous Ether/THFRoom Temp., then H₂O workupTypical High mdpi.comijcea.org

This table presents data for the reduction of analogous compounds to illustrate typical reaction conditions and outcomes.

Formation of Imines and Oximes

The reaction of this compound with primary amines (R-NH₂) or hydroxylamine (B1172632) (NH₂OH) and its derivatives leads to the formation of imines and oximes, respectively. These reactions involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, and are typically catalyzed by acid. magritek.comrsc.org

A specific example is the reaction of this compound with O-(phenylmethyl)hydroxylamine hydrochloride. nih.gov In a refluxing mixture of pyridine (B92270) and ethanol, these reactants condense to form the corresponding O-benzyl oxime ether. nih.gov Similarly, the reaction with hydroxylamine hydrochloride would yield the simple oxime. The formation of such derivatives is often used to characterize ketones or to introduce a nitrogen atom for further synthetic elaborations. magritek.com The synthesis of the oxime of the closely related 1-(3-methoxyphenyl)-2-phenylethanone has also been reported, highlighting the general applicability of this reaction to deoxybenzoins. chemsynthesis.com

ReactantSubstrateProductSolvent / ConditionsReference
O-(Phenylmethyl)hydroxylamine hydrochlorideThis compoundThis compound O-benzyl oximePyridine / Ethanol, Reflux nih.gov
HydroxylamineGeneral KetoneKetone OximeMild acid catalyst magritek.comyoutube.com
Primary Amine (R-NH₂)General KetoneKetone Imine (Schiff Base)Mild acid catalyst magritek.comrsc.org

This table includes a specific documented reaction of the target compound and general conditions for related transformations.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions provide a powerful method for converting the C=O double bond of a ketone into a C=C double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most important methods for achieving this transformation. researchgate.netnih.gov

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically prepared by treating a triphenylphosphonium salt with a strong base. chemsynthesis.comprepchem.com The ylide attacks the ketone carbonyl to form a four-membered oxaphosphetane intermediate, which then decomposes to yield an alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification that employs a phosphonate (B1237965) carbanion, generated by deprotonating an alkylphosphonate ester. nist.govnih.gov These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react with aldehydes and ketones to produce alkenes. nist.gov A significant advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed during workup. nist.gov Furthermore, reactions involving stabilized phosphonate esters typically show high selectivity for the (E)-alkene isomer. nih.gov

While these reactions are standard procedures for ketone olefination, specific examples detailing the reaction of this compound with Wittig or HWE reagents are not prominently featured in surveyed scientific literature. However, the general reactivity of ketones suggests that this compound would readily undergo such transformations to yield various 1,1-disubstituted-2-phenyl-2-(3,4-dimethoxyphenyl)ethene derivatives.

Reactions at the α-Carbon

The methylene (B1212753) (CH₂) group adjacent to the carbonyl, known as the α-carbon, possesses acidic protons. Their removal by a base generates a nucleophilic enolate, which is central to halogenation, aldol (B89426) condensations, and other C-C bond-forming reactions.

α-Halogenation Reactions

Ketones with α-hydrogens can be halogenated at the α-position under acidic or basic conditions. Acid-catalyzed halogenation is a particularly common method that proceeds through an enol intermediate. The reaction is initiated by protonation of the carbonyl oxygen, which facilitates the tautomerization to the enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic halogen molecule (Cl₂, Br₂, or I₂).

This method allows for the synthesis of α-haloketones, which are valuable synthetic intermediates. For example, the reaction of this compound with bromine in an acidic solvent like acetic acid would be expected to yield 2-bromo-1-(3,4-dimethoxyphenyl)-2-phenylethanone. These α-haloketones can be used in subsequent reactions, such as nucleophilic substitution or elimination reactions to form α,β-unsaturated ketones.

ReagentSubstrateProductSolventConditionsReference
Bromine (Br₂)General Ketoneα-Bromo KetoneAcetic AcidAcid catalyst
N-Bromosuccinimide (NBS)1,3-Dicarbonyl Compoundsα-Bromo-1,3-dicarbonylCH₃CN / EtOAcLewis Acid Catalyst (e.g., Mg(ClO₄)₂) wikipedia.org
Bromine (Br₂)Acetophenone2-Bromo-1-phenylethanoneCDCl₃Not specified prepchem.com

This table illustrates general conditions for the α-halogenation of ketones, as specific literature for the title compound was not identified.

Aldol Condensations and Related Reactions

The α-hydrogens of this compound are acidic enough to be removed by a base, forming an enolate ion. This enolate is a potent carbon nucleophile that can attack electrophilic carbonyl compounds in what is known as the Aldol reaction.

A common variant is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens, thereby preventing self-condensation of the aldehyde. researchgate.net In a typical Claisen-Schmidt reaction, this compound would be treated with a base (e.g., NaOH or KOH) to generate the enolate, which would then attack an aldehyde, such as benzaldehyde. The initial product is a β-hydroxy ketone, which readily undergoes base-catalyzed dehydration to yield a stable, conjugated α,β-unsaturated ketone, in this case, a chalcone-like derivative. nih.gov This reaction provides a robust method for forming new carbon-carbon bonds and constructing more complex molecular frameworks.

While specific examples of this compound participating as the ketone component in an Aldol or Claisen-Schmidt condensation are not widely documented, its structural similarity to other deoxybenzoins and enolizable ketones strongly supports its capability to undergo these fundamental transformations.

Alkylation and Acylation of the Enol Form

The carbon atom situated between the carbonyl group and the phenyl ring (the α-carbon) in this compound is acidic and can be deprotonated to form a nucleophilic enolate. This enolate is a key intermediate for the formation of new carbon-carbon bonds at the α-position through alkylation and acylation reactions.

The process begins with the deprotonation of the α-hydrogen using a strong, non-nucleophilic base. organicchemistrytutor.comyoutube.com Due to the pKa of the α-proton of a typical ketone being around 19-20, a powerful base is required to ensure complete and irreversible formation of the enolate. youtube.commasterorganicchemistry.com Lithium diisopropylamide (LDA) is commonly employed for this purpose. organicchemistrytutor.comyoutube.com The resulting enolate is resonance-stabilized, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. youtube.com

Once formed, the enolate's carbon atom acts as a nucleophile and can attack an electrophilic alkyl halide in a classic SN2 reaction. organicchemistrytutor.comlibretexts.org This step is sensitive to the steric hindrance of the alkyl halide, with primary and benzylic halides being the most effective electrophiles. youtube.com Tertiary halides are unsuitable as they tend to undergo elimination reactions. libretexts.org This method allows for the introduction of a wide variety of alkyl groups at the α-position. Similarly, acylation can be achieved by reacting the enolate with an acyl halide or anhydride (B1165640), introducing a new acyl group and forming a β-dicarbonyl compound.

Table 1: Representative Alkylation of this compound

Step Reagent/Condition Intermediate/Product Purpose
1. Enolate Formation Lithium Diisopropylamide (LDA), THF, -78 °C Lithium enolate of this compound Deprotonation of the α-carbon to form a nucleophile. youtube.com

| 2. Alkylation | Alkyl Halide (R-X), e.g., Benzyl Bromide | 1-(3,4-Dimethoxyphenyl)-1-benzyl-2-phenylethanone | SN2 reaction to form a new C-C bond at the α-position. organicchemistrytutor.comlibretexts.org |

Reactions at the Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the nature of their substituents.

Electrophilic Aromatic Substitution (EAS) on the Dimethoxyphenyl Moiety

The dimethoxyphenyl ring is substituted with two methoxy (B1213986) groups (-OCH₃) and the ethanone (B97240) side chain. The methoxy groups are powerful activating groups and are ortho, para-directors for electrophilic aromatic substitution. minia.edu.eg Conversely, the carbonyl group is a deactivating group and a meta-director. minia.edu.eg In a competition between these effects, the strongly activating methoxy groups govern the regioselectivity of the reaction.

The potential sites for substitution are C-2, C-5, and C-6.

Position C-2: ortho to the C-3 methoxy group and meta to the C-4 methoxy group.

Position C-5: ortho to the C-4 methoxy group and meta to the C-3 methoxy group.

Position C-6: para to the C-3 methoxy group and meta to the C-4 methoxy group.

The powerful ortho, para-directing ability of the methoxy groups will preferentially direct incoming electrophiles to positions C-2, C-5, and C-6, overriding the meta-directing influence of the deactivating carbonyl group. The precise distribution of products would depend on the specific reaction conditions and the nature of the electrophile, with steric hindrance potentially limiting substitution at the C-2 position, which is adjacent to the bulky side chain.

Table 2: Predicted Regioselectivity of EAS on the Dimethoxyphenyl Ring

Reaction Type Reagent Expected Major Products Directing Influence
Nitration HNO₃, H₂SO₄ 1-(2-Nitro-4,5-dimethoxyphenyl)- and 1-(6-Nitro-3,4-dimethoxyphenyl)-2-phenylethanone The -OCH₃ groups direct the -NO₂ group to the available ortho and para positions. libretexts.org
Halogenation Br₂, FeBr₃ 1-(2-Bromo-4,5-dimethoxyphenyl)- and 1-(6-Bromo-3,4-dimethoxyphenyl)-2-phenylethanone The -OCH₃ groups direct the bromine atom to the available ortho and para positions. minia.edu.eg

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(6-Acyl-3,4-dimethoxyphenyl)-2-phenylethanone | Acylation is likely to occur at the least sterically hindered C-6 position, which is para to one methoxy group and meta to the other. |

Electrophilic Aromatic Substitution (EAS) on the Phenyl Moiety

The unsubstituted phenyl ring is attached to a methylene group (-CH₂-), which is part of the ethanone backbone. Alkyl groups are weakly activating and are ortho, para-directors. masterorganicchemistry.com Therefore, electrophilic aromatic substitution on this ring will direct incoming electrophiles to the ortho (C-2' and C-6') and para (C-4') positions. A mixture of ortho and para substituted products is typically expected, with the para product often favored due to reduced steric hindrance. masterorganicchemistry.com

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi), facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be quenched with a variety of electrophiles.

In this compound, the methoxy groups on the dimethoxyphenyl ring can serve as effective DMGs. wikipedia.orgharvard.edu The lithium reagent will coordinate with the Lewis basic oxygen of a methoxy group, leading to the specific removal of a proton at an ortho position. wikipedia.org This allows for highly regioselective lithiation at C-2 and/or C-5, positions that are ortho to the C-3 and C-4 methoxy groups, respectively. In cases where multiple directing groups are present, lithiation generally occurs ortho to the strongest one. harvard.edu This method provides a complementary approach to classical EAS, enabling the introduction of functional groups specifically at these positions.

Demethylation Reactions of Methoxy Groups

The cleavage of the methyl ethers on the dimethoxyphenyl ring to reveal the corresponding catechol or hydroquinone (B1673460) derivatives is a common and important transformation.

Acid-Catalyzed Demethylation

The ether linkages of the methoxy groups can be cleaved under acidic conditions. Strong protic acids like HBr or HI are often used, but these conditions can sometimes be harsh. Lewis acids provide an alternative and often more selective method for demethylation. google.com Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers. nih.gov

Research has shown that Lewis acids can achieve regioselective demethylation. For instance, in systems with multiple methoxy groups, it is possible to selectively cleave the one at the para-position relative to a carbonyl group. google.com In the case of this compound, this suggests that the methoxy group at C-4 could potentially be demethylated selectively over the one at C-3. The reaction involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., bromide) on the methyl group.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Lithium diisopropylamide (LDA)
Benzyl Bromide
1-(3,4-Dimethoxyphenyl)-1-benzyl-2-phenylethanone
Nitric acid
Sulfuric acid
1-(2-Nitro-4,5-dimethoxyphenyl)-2-phenylethanone
1-(6-Nitro-3,4-dimethoxyphenyl)-2-phenylethanone
Bromine
Iron(III) bromide
1-(2-Bromo-4,5-dimethoxyphenyl)-2-phenylethanone
1-(6-Bromo-3,4-dimethoxyphenyl)-2-phenylethanone
Acyl chloride
Aluminum chloride
1-(6-Acyl-3,4-dimethoxyphenyl)-2-phenylethanone
n-Butyllithium (n-BuLi)

Other Demethylation Reagents and Conditions

The two methoxy groups on the catechol-derived ring of this compound are key functional handles. While standard demethylating agents like boron tribromide or pyridinium (B92312) chloride are effective, they often lack regioselectivity. Research into selective demethylation has identified alternative reagents that can preferentially cleave one of the methyl ethers, typically the one at the para position due to electronic effects.

One notable method involves the use of Lewis acids, such as aluminum chloride, in an organic solvent. This system has been shown to achieve regioselective demethylation of p-methoxy groups in diaryl ketone moieties. google.com The process is typically carried out under mild conditions, for instance, at room temperature, and offers a high degree of selectivity for the 4'-hydroxy product. The reaction proceeds by coordination of the Lewis acid to the carbonyl oxygen and the adjacent methoxy group, facilitating nucleophilic attack on the para-methyl group.

Table 1: Selected Reagents for Demethylation of Dimethoxyaryl Ketones

Reagent SystemTarget GroupConditionsOutcomeReference
Anhydrous AlCl₃p-methoxyDichloromethane, Room Temp, 30 minRegioselective demethylation google.com
Pyridinium chlorideBoth methoxy groupsHigh temperature (fusion)Non-selective demethylation google.com
Boron tribromide (BBr₃)Both methoxy groupsDichloromethane, Low TempNon-selective demethylation google.com

This table presents generalized conditions for the demethylation of dimethoxyaryl ketones and related structures.

Heterocyclic Annulation and Cyclization Reactions Utilizing the Core Structure

The this compound structure is an excellent starting point for the synthesis of complex heterocyclic systems. The electron-rich nature of the dimethoxyphenyl ring facilitates intramolecular electrophilic cyclization reactions, leading to the formation of fused ring systems.

The synthesis of isoquinoline (B145761) and related fused heterocyclic systems is a prominent application of β-arylethylamine derivatives, which can be readily prepared from this compound via functional group transformations (e.g., conversion of the ketone to an amine). Two classical and powerful methods for this purpose are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. wikipedia.orgnrochemistry.com For this to be applied to the target compound, the ketone would first be converted to the corresponding β-arylethylamine, followed by acylation to form the necessary amide precursor. The subsequent cyclization is promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). nrochemistry.comorganic-chemistry.org The electron-donating methoxy groups on the aromatic ring strongly activate it towards the intramolecular electrophilic substitution, enabling the formation of a 3,4-dihydroisoquinoline (B110456) ring. nrochemistry.commdpi.com These products can then be oxidized to fully aromatic isoquinolines. wikipedia.org

The Pictet-Spengler reaction provides another route to tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnrochemistry.com The presence of the dimethoxyphenyl group, an electron-rich aromatic system, facilitates the reaction, although it may require harsher conditions (e.g., refluxing in strong acid) compared to more nucleophilic rings like indoles. wikipedia.orgebrary.net

Modern variations on these cyclizations include palladium-catalyzed cascade reactions that can form fused heteroarenes from appropriate precursors. beilstein-journals.org For instance, a sequence involving a Suzuki-Miyaura coupling followed by an intramolecular C-H arylation can yield complex polycyclic systems. beilstein-journals.org Other strategies include [3+2] cycloadditions of in-situ generated N-ylides to form fused pyrrole-containing heterocycles. mdpi.com

Table 2: Key Cyclization Reactions for Fused Heterocycle Synthesis

Reaction NamePrecursor from Core StructureKey ReagentsProduct TypeReference
Bischler-Napieralskiβ-ArylethylamidePOCl₃, P₂O₅, Tf₂O3,4-Dihydroisoquinoline wikipedia.orgnrochemistry.comorganic-chemistry.org
Pictet-Spenglerβ-ArylethylamineAldehyde/Ketone, Acid (HCl, TFA)Tetrahydroisoquinoline wikipedia.orgebrary.net
Povarov ReactionAmine + Aldehyde + AlkeneLewis Acid (e.g., BF₃·OEt₂)Tetrahydroquinoline mdpi.com

This table outlines general methodologies applicable to derivatives of this compound.

Spiro-compounds, which feature two rings connected by a single common atom, can be synthesized from this compound through reactions that utilize the ketone's carbonyl group as a key reaction center.

One established strategy for synthesizing spiro-heterocycles involves the condensation of a ketone with a bifunctional reagent. For example, reaction with reagents like thioglycolic acid and an amine source can lead to the formation of spiro-thiazolidinone derivatives. nih.gov Similarly, multicomponent reactions involving the ketone, an amine, and a 1,3-dicarbonyl compound can yield spiro[dihydropyridine] derivatives. beilstein-journals.org

Another approach is through intramolecular cyclization of a suitably functionalized derivative. For instance, an intramolecular ipso-halocyclization of a derivative containing a methoxyaryl group and a distal alkyne can lead to the formation of spiro-trienones. amazonaws.com This pathway involves an electrophilic attack on the electron-rich aromatic ring at the carbon atom already bearing the methoxy group, which is subsequently expelled.

The synthesis of spiro[cycloalkane-pyridazinones] often proceeds through a spirocyclic anhydride intermediate formed from a cycloalkanone. mdpi.com This suggests a potential pathway where the ketone of this compound could be transformed into a spirocyclic core, which is then elaborated into a final heterocyclic spiro-compound.

Table 3: Strategies for Spirocompound Synthesis

Synthetic ApproachKey Intermediates/ReagentsResulting Spiro-SystemReference
Multicomponent CondensationIsatin, Arylamine, 1,3-DioneSpiro[dihydropyridine-oxindole] beilstein-journals.org
Intramolecular ipso-HalocyclizationMethoxyaryl-alkyneSpiro-trienone amazonaws.com
Condensation/CycloadditionAniline, Thioglycolic acidSpiro-thiazolidinone nih.gov

This table summarizes general synthetic routes that could be adapted for this compound.

Spectroscopic and Structural Elucidation Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. wikipedia.org The chromophores in 1-(3,4-Dimethoxyphenyl)-2-phenylethanone—the conjugated ketone and the aromatic rings—are responsible for its UV absorption profile.

The primary electronic transitions expected for this molecule are π → π* and n → π*. nih.gov

π → π Transitions:* These are high-energy, high-intensity transitions that involve promoting an electron from a π bonding orbital to a π* antibonding orbital. southampton.ac.uk In this compound, the conjugated system of the benzoyl group allows for a π → π* transition at a longer wavelength (lower energy) than in non-conjugated systems. southampton.ac.uk The presence of the two electron-donating methoxy (B1213986) groups (auxochromes) on the phenyl ring further shifts this absorption to an even longer wavelength (a bathochromic or red shift). A second, distinct set of π → π* transitions would arise from the non-conjugated phenyl ring at a shorter wavelength, similar to that of toluene.

n → π Transitions:* This transition involves promoting a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. nih.gov These transitions are "forbidden" by symmetry rules, resulting in a much lower intensity absorption compared to π → π* transitions. nih.gov They occur at longer wavelengths (lower energy) and would be observed as a weak band or shoulder in the spectrum.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net The process involves growing a single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a model of the atomic structure. nist.gov Although a specific crystal structure for this compound is not publicly documented, the methodology for its determination would follow established procedures.

The initial and often most challenging step in X-ray crystallography is obtaining a high-quality, single crystal. researchgate.netprinceton.edu For an organic molecule like this compound, several methods are applicable.

Slow Evaporation: This is the most common method for small organic molecules. It involves dissolving the purified compound in a suitable solvent or solvent mixture to create a near-saturated solution. The solution is then left undisturbed in an environment that allows the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to nucleate and grow. The choice of solvent is critical and is often determined empirically.

Vapor Diffusion: In this technique, the compound is dissolved in a solvent in which it is highly soluble. This solution is then placed in a sealed container along with a larger reservoir of a second solvent (an "anti-solvent") in which the compound is poorly soluble. The two solvents must be miscible. Vapors of the more volatile solvent from the compound's solution diffuse into the anti-solvent reservoir, while vapors of the anti-solvent diffuse into the compound's solution, gradually lowering its solubility and inducing crystallization.

Melt Growth (Bridgman or Czochralski methods): These methods are suitable for thermally stable compounds that melt without decomposition. nist.govyoutube.com The polycrystalline material is heated above its melting point and then cooled slowly in a controlled manner to allow a single crystal to form from the melt.

Once a suitable crystal is obtained, it is mounted on a diffractometer. The crystal is cooled, typically to 100 K using a stream of liquid nitrogen, to minimize thermal vibrations and mitigate radiation damage. researchgate.net It is then rotated while being irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source).

The X-rays diffract off the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots that are recorded by a detector.

The data processing workflow includes:

Indexing: The positions of the diffraction spots are used to determine the crystal's unit cell parameters (the dimensions of the repeating lattice unit) and its crystal system (e.g., monoclinic, orthorhombic).

Integration: The intensity of each diffraction spot is measured.

Scaling and Merging: The intensity data from multiple images are scaled and symmetry-related reflections are merged to produce a final, unique dataset.

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

Structure Refinement: An atomic model is built into the electron density map. This model is then iteratively refined, adjusting atomic positions, occupancies, and displacement parameters to achieve the best possible fit between the calculated diffraction data from the model and the experimentally observed data. The quality of the final model is assessed using metrics like the R-factor.

Table 2: Representative Crystallographic Data Table Format

ParameterExample Value / Description
Empirical formulaC₁₆H₁₆O₃
Formula weight256.29 g/mol
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
Unit cell dimensionsa, b, c (Å) and α, β, γ (°)
VolumeV (ų)
Z (Molecules per unit cell)e.g., 4
Radiation typee.g., Mo Kα (λ = 0.71073 Å)
Temperaturee.g., 100(2) K
Reflections collectedTotal number of spots measured
Independent reflectionsNumber of unique spots after merging
Final R indices [I > 2σ(I)]R1, wR2 values (e.g., < 0.05)

Computational and Theoretical Insights into this compound: A Field in Need of Exploration

While a significant body of research exists for related chemical structures, a comprehensive computational and theoretical investigation specifically targeting the compound this compound remains a largely unexplored area within the scientific literature. The intricate interplay of its structural and electronic properties, which dictates its reactivity and spectroscopic behavior, presents a compelling subject for in-depth computational analysis. This article, therefore, outlines the established theoretical frameworks and computational methodologies that could be applied to elucidate the chemical nature of this compound, highlighting the current knowledge gap and the potential for future research.

Biological Activity Mechanisms and Structure Activity Relationship Sar Studies of 1 3,4 Dimethoxyphenyl 2 Phenylethanone and Its Derivatives in Vitro and Mechanistic Focus

Exploration of Receptor Binding Affinities (e.g., Adrenergic Receptors, as described in patents[1])

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor. These assays typically involve incubating a radiolabeled ligand with a preparation of receptors and measuring the displacement of the radiolabel by the test compound. While direct studies on the adrenergic receptor binding affinity of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone are not extensively documented in publicly available research, studies on related deoxybenzoin (B349326) structures provide valuable insights.

For instance, research on a series of polyphenolic deoxybenzoins demonstrated their significant inhibitory effects on KCl-induced porcine coronary arterial contraction, suggesting an interaction with cardiovascular receptors. acs.org One study concluded that 2,4-dihydroxylated deoxybenzoins represent a potential vascular relaxing pharmacophore. acs.org The substitution pattern on the B-ring of the deoxybenzoin structure was found to influence this activity, with the order of preference being H ≥ p-OMe > p-OH > o-OMe ≥ m,p-diOMe ≥ m-OMe. acs.org This suggests that the methoxy (B1213986) groups present in this compound could influence its affinity for receptors involved in vascular function.

Furthermore, studies on benzodioxane derivatives, which share some structural similarities with the dimethoxyphenyl moiety, have shown that structural variations significantly impact affinity for α1- and α2-adrenoceptors. nih.gov Ortho-substitution of the phenyl moiety with a methoxy group was found to increase affinity for α1-adrenoceptors. nih.gov

A theoretical framework for understanding these interactions comes from radioligand binding assays, which are used to determine the equilibrium dissociation constant (Kd) and the inhibitory concentration (IC50) of a compound, providing a measure of its binding affinity. nih.gov

Table 1: Vascular Relaxing Effects of Deoxybenzoin Derivatives on Porcine Coronary Artery This table is based on data for related deoxybenzoin compounds, not this compound itself.

CompoundSubstitution on Ring BEC₅₀ (μM)Eₘₐₓ (%)
2,4-dihydroxydeoxybenzoinH3.30100
2,4-dihydroxy-4'-methoxydeoxybenzoinp-OMe3.70100

Ligand-Receptor Interaction Modeling

Computational methods, such as ligand-receptor interaction modeling, are employed to predict and analyze the binding of a ligand to a receptor at a molecular level. uah.edu These models can elucidate the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

Enzyme Inhibition Studies

The ability of this compound and its derivatives to inhibit specific enzymes is another important aspect of their biological profile.

Kinase Inhibition

Kinases are a large family of enzymes that play a critical role in cell signaling, and their inhibition is a key strategy in the development of various therapeutics. nih.govgoogle.com While direct evidence of kinase inhibition by this compound is limited, the general scaffold of many kinase inhibitors often involves aromatic ring systems that can interact with the ATP-binding site of the kinase. The potential for this compound to act as a kinase inhibitor would require specific screening against a panel of kinases.

Protease Inhibition

Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. domainex.co.uk Cysteine proteases, for example, are targets for the treatment of various diseases. domainex.co.uk Research into the inhibition of proteases by small molecules is an active area. ku.eduqub.ac.uk

A study on a structurally related compound, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, a derivative of the compound of interest, demonstrated potent and selective inhibition of peripheral catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This finding highlights the potential for the deoxybenzoin backbone to serve as a scaffold for enzyme inhibitors. The study emphasized the importance of the carbonyl group and the unsubstituted aromatic ring for maintaining prolonged peripheral COMT inhibition.

Antioxidant Activity Mechanisms

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of phenolic compounds is well-established.

The antioxidant activity of compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comnih.gov In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. youtube.com

The 3,4-dimethoxyphenyl moiety of this compound suggests potential antioxidant activity. A study on the bioactive compounds from Dendrobium amoenum identified 3,4-dimethoxy-phenol as a component with significant antioxidant properties. nih.gov This compound, which represents a part of the structure of this compound, was found in a fraction that exhibited a 50% inhibition of DPPH free radicals at a concentration of 63.73 μg/ml. nih.gov This suggests that the dimethoxyphenyl group likely contributes to the radical scavenging capacity of the parent molecule. The mechanism of action is presumed to involve the donation of a hydrogen atom from the phenolic hydroxyl groups (if demethylated in vivo) or stabilization of the radical through resonance by the aromatic ring and methoxy groups.

Table 2: Antioxidant and Phenolic Content of a Plant Fraction Containing 3,4-dimethoxy-phenol This table is based on data for a fraction containing 3,4-dimethoxy-phenol, a structural analog.

ParameterValue
Total Phenol Content (μg of GAE)206.38
Total Flavonoid Content (μg of QE)101.88
DPPH IC₅₀ (μg/ml)63.73

Free Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed method to evaluate the antioxidant activity of compounds. nih.govresearchgate.netnih.gov This stable free radical changes color from violet to yellow upon accepting a hydrogen radical or an electron from an antioxidant. youtube.com The efficiency of this reaction is a measure of the compound's radical scavenging capacity.

Table 1: DPPH Radical Scavenging Activity of Selected Extracts and Compounds

SampleConcentration/DetailsScavenging Activity (%)Reference
Plum (Prunus domestica L.) Methanolic Extract (dried)Not specified87.94 nih.gov
Cinnamon Bark Essential Oil5 mg/mL91.4 researchgate.net
Origanum Essential Oil5 mg/mL86.66 researchgate.net
Thyme Wild Essential Oil5 mg/mL52.54 researchgate.net

This table presents data for illustrative purposes from extracts known to contain antioxidant compounds. Specific data for this compound was not found in the searched literature.

Metal Chelation Properties

The ability of a compound to chelate transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), is another important antioxidant mechanism. By binding to these metal ions, chelating agents can prevent them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. The ferrozine (B1204870) assay is commonly used to determine the iron-chelating activity of a substance. nih.govmdpi.com In this assay, ferrozine forms a colored complex with Fe²⁺. A decrease in color intensity in the presence of a test compound indicates its ability to chelate iron. mdpi.com

Research on various plant extracts has demonstrated significant metal chelating capabilities. nih.govjocpr.com For example, extracts from Clinacanthus nutans and Pereskia bleo have shown strong metal chelating potential. nih.gov The hydroethanolic extract of saffron (Crocus sativus) tepals has also exhibited good chelating ability for both Fe²⁺ and Cu²⁺. mdpi.com Although direct studies on the metal chelation properties of this compound are not available, compounds with dihydroxy functionalities are known to conjugate with transition metals. jocpr.com The presence of two methoxy groups on the phenyl ring of the target compound might influence its interaction with metal ions, a property that warrants further investigation.

Table 2: Metal Chelating Activity of Selected Plant Extracts

Plant ExtractMetal IonActivity/MeasurementReference
Pereskia bleoFe²⁺Strong chelating potential nih.gov
Clinacanthus formosanaFe²⁺Strong chelating potential nih.gov
Triticum aestivum (n-butanol extract)Fe²⁺43.3% at 3.2 mg/ml jocpr.com
Piper betel (n-butanol extract)Fe²⁺64.6% at 3.2 mg/ml jocpr.com
Crocus sativus Tepals (hydroethanolic extract)Fe²⁺48.7% at 500 µg/mL mdpi.com
Crocus sativus Tepals (hydroethanolic extract)Cu²⁺85.02% at 500 µg/mL mdpi.com

This table presents data for illustrative purposes from various plant extracts. Specific data for this compound was not found in the searched literature.

Anti-inflammatory Pathways (In Vitro Cell-Based Studies)

The anti-inflammatory effects of various compounds are often investigated through their ability to modulate key inflammatory pathways in cell-based models.

Modulation of Inflammatory Mediators

Compounds with anti-inflammatory properties can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6). nih.gov For instance, a novel small molecule inhibitor of the NF-κB pathway, designated as compound 51, was found to significantly inhibit the release of NO with an IC₅₀ value of 3.1 ± 1.1 μM in LPS-stimulated RAW264.7 cells. nih.gov This compound also suppressed the expression of TNF-α and IL-6. nih.gov While these findings are for a different molecular entity, they highlight a common mechanism of action for anti-inflammatory agents. The structural features of this compound, particularly the dimethoxyphenyl group, are present in many compounds with reported anti-inflammatory activities.

Inhibition of Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. nih.gov The inhibition of the NF-κB signaling pathway is a key target for the development of anti-inflammatory drugs. nih.gov The activation of NF-κB typically involves the phosphorylation and subsequent degradation of its inhibitory protein, IκB, allowing the p50-p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov

Studies have shown that certain small molecules can effectively inhibit this pathway. For example, compound 51 was demonstrated to inhibit the activation of NF-κB with an IC₅₀ value of 172.2 ± 11.4 nM. nih.gov This inhibition was achieved by suppressing the phosphorylation of both NF-κB p65 and IκB in RAW264.7 cells, and by blocking the nuclear translocation of p65 and p50 in TNF-α-stimulated HEK293T cells. nih.gov Although this data is not for this compound, it provides a mechanistic framework for how structurally related compounds might exert anti-inflammatory effects.

Table 3: Inhibitory Activity of a Small Molecule (Compound 51) on Inflammatory Pathways

ParameterCell LineStimulantIC₅₀ ValueReference
NO Release InhibitionRAW264.7LPS3.1 ± 1.1 μM nih.gov
NF-κB Activity InhibitionHEK293TTNF-α172.2 ± 11.4 nM nih.gov

This table presents data for a specific small molecule inhibitor of the NF-κB pathway. Specific data for this compound was not found in the searched literature.

Antimicrobial Activity Mechanisms (In Vitro)

The search for novel antimicrobial agents is of paramount importance due to the rise of multidrug-resistant bacteria. nih.gov

Bacterial Growth Inhibition Pathways

The antimicrobial action of various compounds can be attributed to several mechanisms. One common mechanism involves the disruption of the bacterial cell membrane's integrity. nih.gov This can lead to increased membrane permeability and leakage of essential intracellular components, ultimately resulting in cell death. Another potential mechanism is the inhibition of efflux pumps, which are proteins that bacteria use to expel antibiotics from the cell. nih.gov By inhibiting these pumps, a compound can increase the intracellular concentration of an antibiotic, thereby enhancing its efficacy.

Phytochemicals such as phenols and flavonoids are often implicated in the antimicrobial activity of plant extracts. nih.gov For example, a methanol (B129727) extract of Trigonella foenum-graecum, containing compounds like Phenol, 2-methoxy-3-(2-propenyl)-, showed inhibitory activity against multidrug-resistant Staphylococcus aureus and Escherichia coli with a minimum inhibitory concentration (MIC) of 500 µg/mL and a minimum bactericidal concentration (MBC) of 1000 µg/mL. nih.gov This extract was also found to inhibit biofilm formation. nih.gov While specific studies on the antimicrobial mechanism of this compound are lacking, its phenolic structure suggests that it could potentially exhibit antimicrobial properties through membrane disruption or other related pathways.

Fungal Growth Inhibition Pathways

The precise mechanisms by which this compound and its derivatives exert their antifungal effects are a subject of ongoing research. However, studies on related benzoxazole (B165842) and deoxybenzoin derivatives suggest that the primary mode of action may involve the disruption of the fungal cell membrane. Evidence indicates that these compounds can alter cell membrane permeability and integrity, leading to the leakage of essential cellular contents and ultimately, cell death. plos.org This disruption is a common mechanism for many antifungal agents, which target the unique composition of the fungal cell membrane, particularly the presence of ergosterol (B1671047). nih.gov

Another potential pathway for fungal growth inhibition by this class of compounds is the interference with crucial cellular processes. For instance, some antifungal agents with similar structural motifs have been found to disrupt mitotic spindle formation, thereby inhibiting fungal cell division. nih.gov Furthermore, inhibition of enzymes vital for fungal survival, such as those involved in cell wall synthesis or ergosterol biosynthesis, represents another plausible mechanism. davidmoore.org.ukebsco.com The fungal cell wall, a structure absent in human cells, is a prime target for selective antifungal therapy. icm.edu.plnih.gov

Structure-Activity Relationship (SAR) Analysis of Functional Groups

The antifungal potency of this compound derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies, which systematically alter different parts of the molecule, are crucial for optimizing their efficacy.

Impact of Substituents on Phenyl Ring A

Phenyl Ring A, the 3,4-dimethoxyphenyl moiety, plays a significant role in the antifungal activity. The nature, position, and number of substituents on this ring can dramatically influence the compound's potency. Studies on analogous compounds have shown that both electron-donating and electron-withdrawing groups can modulate activity. For instance, in related phenylthiazole derivatives, the presence of methyl, halogen, or methoxy groups on the benzene (B151609) ring was found to have a significant influence on their antifungal properties. mdpi.com The specific 3,4-dimethoxy substitution pattern is believed to be important for activity, a feature discussed further in section 6.6.4.

Impact of Substituents on Phenyl Ring B

The substitution pattern on Phenyl Ring B, the unsubstituted phenyl group in the parent compound, is another critical determinant of antifungal efficacy. Research on analogous 1-aryl-2-(azol-1-yl)ethane derivatives has revealed that the introduction of certain substituents, such as a chloro group, can enhance antifungal activity. researchgate.net Conversely, the addition of other groups may lead to a decrease in potency. For example, in a series of 1,2,4-triazole (B32235) derivatives, introducing a methyl group to the phenyl ring decreased antifungal activity, while a 4-chloro substitution had a negative effect. icm.edu.pl This highlights the sensitive dependence of activity on the electronic and steric properties of the substituents on this ring.

Modifications of the Ethanone (B97240) Linker

The ethanone linker, the two-carbon chain connecting the two phenyl rings, is a key structural feature that can be modified to tune biological activity. Studies on related antifungal compounds, such as tamoxifen (B1202) derivatives, have shown that the length and nature of this aliphatic linker are crucial for their antifungal action. researchgate.net For deoxybenzoin derivatives, modifications such as the reduction of the ketone to a hydroxyl group or altering the chain length can significantly impact their interaction with biological targets. In a study of 1-aryl-2-(azol-1-yl)ethane derivatives, compounds with a keto group in the linker showed that a longer alkyl chain at the adjacent carbon atom enhanced antifungal activity. researchgate.net

Role of Methoxy Groups in Activity

The two methoxy groups on Phenyl Ring A of this compound are considered to be of particular importance for its biological activity. In various classes of bioactive compounds, including flavones and chalcones, the presence and position of methoxy groups are known to be critical for their antifungal effects. ebsco.com The 3,4-dimethoxy substitution pattern, in particular, has been associated with potent biological activities in other contexts. For example, a 3,4-dimethoxybenzoate dimer has demonstrated antifungal activity against several plant pathogens. nih.gov While the precise role in the target compound is still under investigation, it is hypothesized that these methoxy groups may influence the molecule's electronic properties, hydrophobicity, and ability to form hydrogen bonds with target enzymes, thereby contributing significantly to its antifungal potency.

Applications of 1 3,4 Dimethoxyphenyl 2 Phenylethanone As a Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The chemical architecture of 1-(3,4-dimethoxyphenyl)-2-phenylethanone provides multiple reaction sites, rendering it a useful starting point for assembling more intricate molecular structures. The ketone's α-carbon can be readily deprotonated to form an enolate, which can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions.

Research has demonstrated the utility of the closely related compound, 3',4'-dimethoxyacetophenone (B42557), in synthesizing chalcones, which are precursors to numerous biologically active molecules. mdpi.com In a process known as the Claisen-Schmidt condensation, 3',4'-dimethoxyacetophenone reacts with an aldehyde (e.g., 4-methoxybenzaldehyde) in the presence of a base like sodium hydroxide (B78521) to form a chalcone (B49325). mdpi.com This reaction highlights the reactivity of the ketone moiety, a key feature shared by this compound. The 3,4-dimethoxyphenyl group itself is a common fragment in molecules studied for their biological activities, including potential anti-inflammatory, antioxidant, and anticancer properties. sciforum.net For instance, this moiety is a key component in the synthesis of certain 1Z,5Z-dienes, which are of interest to medicinal chemists. sciforum.net

The general principle of using simple ketones as foundational blocks for more complex structures is a cornerstone of organic synthesis. nih.govnih.gov The strategic combination of the deoxybenzoin (B349326) core with the dimethoxyphenyl group in this compound allows for its use in building larger, polyfunctional molecules, including those designed to mimic or interact with biological systems.

Table 1: Illustrative Synthesis of a Chalcone from a Related Dimethoxyphenyl Ketone

Reactant A Reactant B Catalyst Product Reference
3',4'-Dimethoxyacetophenone 4-Methoxybenzaldehyde Sodium Hydroxide (NaOH) 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone mdpi.com

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. sigmaaldrich.com this compound and its derivatives serve as important building blocks for the synthesis of various heterocyclic systems due to the reactivity of the ketone group and the adjacent methylene (B1212753) group.

A significant application is in the synthesis of nitrogen-containing heterocycles. For example, chalcones derived from dimethoxyphenyl ketones can undergo conjugate addition with N-heterocycles like 1,2,4-triazole (B32235). mdpi.com This Michael addition reaction leads to the formation of β-azolyl ketones, a class of compounds investigated for potential fungicidal and bactericidal properties. mdpi.com

Furthermore, the 3,4-dimethoxyphenyl structural motif is incorporated into more complex heterocyclic frameworks like tetrahydroquinolines (THQs). The Povarov reaction, a powerful three-component cycloaddition, has been used to construct THQ rings from precursors containing the dimethoxyphenyl group. mdpi.com Although the specific starting material in documented examples may differ, the successful incorporation of this moiety demonstrates its compatibility with and importance in such multi-component strategies for generating molecular diversity. mdpi.com Other ketones with activated methylene groups are widely used as precursors for synthesizing heterocycles such as pyrazoles and pyrimidines by reacting them with binucleophiles like hydrazine (B178648) or amidines. nih.govmdpi.com

Table 2: Examples of Heterocycles Synthesized from Dimethoxyphenyl Precursors

Precursor Type Reagent(s) Resulting Heterocycle Synthetic Method Reference(s)
Dimethoxyphenyl Chalcone 1,2,4-Triazole β-(1H-1,2,4-triazol-1-yl)propiophenone Michael Addition mdpi.com
Arylamine, Benzaldehyde, Methyl Isoeugenol (contains 3,4-dimethoxyphenyl) Choline Chloride-Zinc Chloride N-Acylated Tetrahydroquinoline Povarov Cycloaddition / N-furoylation mdpi.com
Diethanone thieno[2,3-b]thiophene Hydrazine bis-Pyrazole Cyclocondensation nih.govmdpi.com

Use in Materials Science (e.g., Polymer Initiators, Liquid Crystals – if identified)

While direct, large-scale applications of this compound in materials science are not extensively documented, its structural features suggest potential utility. The aromatic ketone framework is a fundamental unit in high-performance polymers like poly(aryl ether ketone)s (PAEKs). kpi.ua These materials are prized for their thermal stability and mechanical strength, and their synthesis often involves the reaction of aromatic ketone-containing monomers. kpi.ua

The electronic properties of the dimethoxyphenyl group also make it an attractive component for organic electronic materials. Research into organic light-emitting diodes (OLEDs) and other optoelectronic devices has explored molecules containing methoxyphenyl-substituted thienothiophene units. acgpubs.org The electron-donating nature of the methoxy (B1213986) groups can be used to tune the electronic energy levels (band-gap) of conjugated materials. acgpubs.org Similarly, polymers derived from thiophene-based monomers are studied for their conductive properties, which are relevant for applications in sensors and electrochromic devices. researchgate.netmdpi.com

Although specific studies identifying this compound as a polymer initiator or a component in liquid crystals are scarce, its combination of aromatic rings and a polar ketone group are features commonly found in liquid crystalline molecules. The potential for this compound to serve as a monomer or a functional additive in advanced materials remains an area for further exploration.

Role in Analytical Chemistry (e.g., Derivatization for Detection)

In analytical chemistry, particularly for chromatographic methods, it is often necessary to chemically modify an analyte to enhance its detection or improve its separation from other components in a mixture. researchgate.netnih.gov This process, known as derivatization, can increase volatility for gas chromatography (GC) or introduce a chromophore or fluorophore for UV-visible or fluorescence detection. researchgate.net

The ketone functional group in this compound is a prime target for derivatization. It can react with a range of reagents to form more easily detectable products. While specific derivatization protocols for this exact compound are not widely published, the analytical characterization of closely related molecules provides a clear precedent. For instance, the analytical profiles of derivatives such as 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one (B607141) have been determined using techniques like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. researchgate.net

Such detailed analytical studies are crucial for the identification and quantification of these compounds in various contexts, including forensic science, where they may be encountered as precursors or byproducts in the analysis of controlled substances. researchgate.net The ability to create a distinct analytical profile, either of the parent compound or a derivative, underscores its relevance in the field of analytical chemistry.

Table 3: Analytical Techniques Used for Characterization of a Related β-Carbonylarylalkylamine

Analytical Technique Purpose Reference
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and structural identification based on mass-to-charge ratio and fragmentation pattern. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation by probing the chemical environment of 1H and 13C nuclei. researchgate.net
Infrared (IR) Spectroscopy Identification of functional groups (e.g., C=O, C-O) based on their characteristic vibrational frequencies. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthesis Methods

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern chemistry, particularly for pharmaceutical and materials science applications. While various methods exist for preparing deoxybenzoins, the development of novel, efficient, and highly selective asymmetric syntheses for compounds like 1-(3,4-Dimethoxyphenyl)-2-phenylethanone remains a key research focus. Future efforts are anticipated to concentrate on several cutting-edge strategies:

Transition-Metal-Catalyzed Cross-Coupling: Innovations in asymmetric cross-coupling reactions, such as enantioselective Suzuki, Negishi, or Heck couplings, could enable the direct formation of the chiral carbon center. Research into novel chiral ligands and catalytic systems that can effectively control the stereochemistry at the α-position of the ketone is a promising avenue.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. Future work may involve designing chiral organocatalysts, such as proline derivatives or chiral amines, to catalyze the enantioselective α-arylation of enolates or enol ethers derived from a precursor to the target molecule.

Enzymatic Resolutions and Desymmetrization: Biocatalysis presents a highly specific and environmentally benign approach. Researchers may explore the use of lipases, esterases, or other enzymes for the kinetic resolution of racemic this compound or its precursors. Additionally, the desymmetrization of prochiral substrates using engineered enzymes could provide a direct route to the desired enantiomer.

The synthetic complexity of chiral compounds often necessitates significant enablement to develop routes for producing material at scale, from initial milligram research quantities to larger supplies for extensive testing. digitellinc.com

Exploration of Bioorthogonal Reactivity

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org This field has revolutionized the study of biomolecules in real-time within their natural environment. wikipedia.org The ketone functional group within this compound makes it a prime candidate for exploration as a bioorthogonal chemical reporter.

To be considered bioorthogonal, a reaction must be highly selective, and the reactants and the resulting linkage must be biologically inert. wikipedia.org The typical approach involves two steps: first, a cellular substrate is modified with a bioorthogonal functional group (the chemical reporter), and second, a probe with a complementary functional group is introduced to label the substrate. wikipedia.org

Emerging research could focus on leveraging the ketone moiety for such applications:

Oxime and Hydrazone Formation: The reaction of ketones with aminooxy or hydrazide-containing probes to form stable oxime or hydrazone linkages is a well-established bioconjugation method. nih.govbiosyn.com Future studies could involve designing derivatives of this compound that can be incorporated into biological systems, allowing for subsequent labeling with fluorescent or affinity probes for imaging and pull-down experiments.

Development of Novel Ketone-Specific Ligations: While oxime/hydrazone formation is useful, it can be limited by the presence of endogenous aldehydes and ketones in complex biological settings. nih.gov A significant area of future research is the development of new ligation reactions that are uniquely specific to the ketone handle of deoxybenzoin (B349326), offering orthogonality to existing bioorthogonal chemistries. This would enable multi-target labeling within the same biological system. wikipedia.org

The ultimate goal is to develop reactions that are fast, stable, and highly selective, allowing for precise labeling of biomolecules in minutes without the need for washing out excess reagents. researchgate.net

Advanced Materials Applications and Property Tuning

The intrinsic properties of the deoxybenzoin structure make it an excellent candidate for the development of advanced polymers and materials. Research has shown that deoxybenzoin derivatives can be integrated into various polymers to impart desirable characteristics, most notably flame retardancy. umass.edu

Future research in this area will likely focus on:

Flame-Retardant Polymers: Bishydroxydeoxybenzoin (BHDB), a related monomer, has been successfully incorporated into polyesters, polyurethanes, and epoxies to create non-halogenated, nonflammable polymers. umass.edu Future work could explore the synthesis of di-functionalized derivatives of this compound to serve as monomers for similar applications. The goal is to develop materials with low heat release properties, bypassing the need for traditional halogen or phosphorus additives. umass.edu

Hyperbranched Polymers: The development of deoxybenzoin-containing AB2 monomers allows for the one-pot synthesis of highly branched, or "hyperbranched," polymers. umass.edu These materials are known for their distinct physical and chemical properties compared to their linear counterparts. umass.edu Tailoring the structure of this compound to create such monomers could lead to new materials with unique solubility, viscosity, and thermal properties.

Property Tuning via Derivatization: The deoxybenzoin scaffold can be chemically modified to fine-tune material properties. For instance, introducing phosphorus-containing groups can enhance flame retardancy and mechanical properties like elastic modulus. umass.edu Similarly, the incorporation of unsaturated alkene groups can promote char formation and decrease heat release. umass.edu

Table 1: Potential Polymer Applications for Deoxybenzoin Derivatives

Application Area Polymer Type Desired Property Enhancement Potential Derivative Feature
Electronics Epoxies, Polyesters Flame Retardancy, Thermal Stability Hydroxyl groups for polymerization
Construction Polyurethanes Flame Retardancy, Mechanical Strength Incorporation of phosphorus moieties
Transportation Polymer Blends Low Heat Release, Reduced Flammability Pendant unsaturated alkene groups
Advanced Manufacturing Hyperbranched Polymers Unique Viscosity and Solubility AB2-type monomer functionality

Deeper Mechanistic Insights into Biological Interactions (Non-Clinical)

While avoiding clinical applications, foundational research into the biological interactions of this compound can provide crucial insights. The structural motif is present in compounds with known biological relevance, suggesting that non-clinical studies could uncover interesting mechanisms of action.

Antioxidant Mechanisms: Hydroxy-substituted deoxybenzoin derivatives have been identified as novel water-soluble antioxidants. google.com Free radicals are implicated in a wide range of degenerative processes, and antioxidants can mitigate their effects. google.com Future research could investigate the precise mechanism by which this compound and its hydroxylated analogues quench free radicals. This could involve studying their interaction with key enzymes involved in oxidative stress or their ability to chelate metal ions that catalyze radical-forming reactions.

Enzyme Inhibition and Probe Development: The deoxybenzoin scaffold could be used as a starting point to design specific inhibitors for enzymes of interest in biochemical research. By understanding how the molecule interacts with protein active sites, researchers could develop potent and selective probes for studying enzyme function in a non-clinical context. Related chalcone (B49325) derivatives are used as intermediates for compounds in biological studies, indicating the potential of the core structure. nih.gov

These non-clinical investigations are vital for building a fundamental understanding of how this class of molecules interacts with biological systems, which can inform other areas of research, including materials science and probe development.

Computational Design of Enhanced Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the design and discovery of new molecules with tailored properties. mdpi.com By using in silico methods, researchers can predict the properties of hypothetical derivatives of this compound, prioritizing the most promising candidates for synthesis and testing.

Future research will heavily leverage computational approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of deoxybenzoin derivatives with their observed properties, such as antioxidant activity or flame-retardant efficiency. nih.gov These models can then be used to predict the performance of unsynthesized compounds. nih.gov

Molecular Docking: To gain deeper mechanistic insights into biological interactions, molecular docking simulations can be used to predict how derivatives of this compound bind to the active sites of specific enzymes or receptors. nih.gov This can guide the design of more potent and selective biochemical probes.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how a molecule behaves over time, confirming the stability of its binding to a target protein or its conformational preferences within a polymer matrix. nih.gov

Density Functional Theory (DFT): DFT studies are useful for understanding the electronic structure of molecules and predicting their reactivity. scholarsresearchlibrary.com This can be applied to study reaction mechanisms, such as those involved in antioxidant activity or polymerization, to guide the design of improved derivatives. scholarsresearchlibrary.com

Table 2: Computational Strategies for Derivative Design

Computational Method Research Objective Predicted Outcome
QSAR Design of enhanced flame retardants Correlation between molecular descriptors and heat release properties
Molecular Docking Development of non-clinical enzyme probes Identification of key binding interactions with a target protein
MD Simulations Confirmation of stable material integration Analysis of conformational stability within a polymer network
DFT Studies Understanding antioxidant mechanism Calculation of bond dissociation energies to predict radical scavenging ability

By combining these computational tools, researchers can create a rational design loop, moving from prediction to synthesis and testing, thereby accelerating the discovery of new derivatives of this compound with enhanced and novel properties. nih.gov

Conclusion

Summary of Key Research Findings on 1-(3,4-Dimethoxyphenyl)-2-phenylethanone

Research on this compound has primarily focused on its role as a synthetic intermediate. Key findings highlight its utility in the synthesis of various derivatives, including chalcones and other potentially bioactive molecules. mdpi.com The compound's synthesis is well-established, with methods like the Barford reaction and Friedel-Crafts acylation being commonly employed. While direct biological studies on the compound itself are limited in publicly available literature, research on closely related analogs, such as nitrocatechol derivatives, has shown potent enzyme inhibitory activity, suggesting the therapeutic potential of this structural class. nih.gov

Significance of the Compound in Academic Chemical and Biological Research

The significance of this compound in academic research lies in its versatility as a building block. It provides a readily accessible scaffold containing the biologically relevant 3,4-dimethoxyphenyl group, which is a key feature in many natural products and pharmaceuticals. Its chemical reactivity allows for the exploration of new chemical space and the generation of compound libraries for screening in drug discovery programs. The study of its derivatives contributes to the broader understanding of structure-activity relationships in medicinal chemistry.

Open Questions and Challenges in the Field

A primary open question is the full extent of the biological activity of this compound and its simple derivatives. A more thorough investigation into its pharmacological profile could reveal novel therapeutic applications. A challenge in the field is the development of more sustainable and efficient synthetic routes to this and related compounds, minimizing waste and energy consumption. mdpi.com Furthermore, exploring the coordination chemistry of this compound with various metal ions could open up new avenues in catalysis and materials science. Further research is needed to fully elucidate the potential of this compound beyond its current use as a synthetic intermediate.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation. In a documented procedure, 3,4-dimethoxyacetophenone reacts with bromobenzene under heating (2 hours), followed by purification via flash column chromatography (silica gel, EtOAC/hexane gradient) to yield 86% of the product as a yellow oil . Key considerations include optimizing reaction time and solvent polarity during purification to minimize byproducts. Analytical validation via TLC (Rf = 0.47 in 2:1 EtOAc/hexane) ensures purity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1H NMR (500 MHz, CDCl3_3) confirms structural integrity, with characteristic peaks for methoxy groups (δ 3.74 ppm), aromatic protons (δ 6.35–7.20 ppm), and ketone-associated protons (δ 3.60 ppm) .
  • X-ray Diffraction : Used to resolve ambiguities in molecular geometry, particularly for derivatives (e.g., brominated analogs), where crystallographic data reveal bond angles and torsional strain .
  • Chromatography : Flash column chromatography (40% EtOAc gradient) is essential for isolating the compound from reaction mixtures .

Advanced: How do substituent positions (e.g., 3,4- vs. 3,5-dimethoxy) influence reactivity and biological activity?

Answer:
Substituent positioning alters electronic and steric properties:

  • 3,4-Dimethoxy : Electron-donating groups enhance electrophilic substitution in aromatic systems, facilitating further functionalization (e.g., bromination or thiolation) .
  • 3,5-Dimethoxy : Symmetric substitution may reduce steric hindrance in polymerization reactions, as seen in polyacetylene synthesis .
    Biological activity varies with substitution; brominated derivatives (e.g., 2-bromo-1-(3,4-dimethoxyphenyl)propanone) exhibit enhanced cytotoxicity in preliminary assays .

Advanced: What challenges arise in purifying this compound, and how are they mitigated?

Answer:

  • Challenge : Co-elution of byproducts (e.g., unreacted acetophenone or diaryl ketones) due to similar polarities.
  • Mitigation : Gradient elution (0–40% EtOAc in hexane) improves separation efficiency . For derivatives like thioether analogs (e.g., 2-(4-chlorophenyl)thio-1-(3,4-dimethoxyphenyl)ethanone), reverse-phase HPLC may be required .

Advanced: How is this compound utilized in polymer chemistry?

Answer:
The compound serves as a precursor for helical polyacetylenes. For example, polymerization with rhodium catalysts produces polymers (Mw_w = 13,900–18,400 g/mol) with stable helical conformations. Key parameters include monomer-to-catalyst ratios and additives (e.g., menthol) to enhance molecular weight . Applications in optoelectronics and chiral materials are under investigation.

Advanced: How can researchers resolve contradictions in spectral or crystallographic data for derivatives?

Answer:

  • Cross-validation : Compare NMR data across studies (e.g., methoxy proton shifts in 3,4- vs. 3,5-substituted analogs) .
  • DFT Calculations : Computational modeling (e.g., density functional theory) predicts spectral trends and validates experimental 1H^1H NMR or IR results.
  • Single-Crystal Analysis : X-ray diffraction resolves ambiguities in molecular packing or bond lengths, as demonstrated for neolignan analogs .

Advanced: What strategies are employed to modify the core structure for enhanced bioactivity?

Answer:

  • Halogenation : Bromination at the α-position (e.g., 2-bromo-1-(3,4-dimethoxyphenyl)ethanone) increases electrophilicity, enhancing interactions with biological targets .
  • Thiolation : Introducing sulfur-containing groups (e.g., 2-(ethylthio)- derivatives) improves solubility and redox activity, critical for anticancer or antimicrobial studies .
  • Hydroxylation : Hydroxylated analogs (e.g., 2-hydroxy-1-(3,4-dimethoxyphenyl)ethanone) are tested for antioxidant properties via DPPH radical scavenging assays .

Advanced: How is computational chemistry applied to study this compound’s reactivity?

Answer:

  • Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability during synthesis .
  • QSAR Models : Predict biological activity based on substituent electronic parameters (e.g., Hammett constants) .
  • Docking Studies : Evaluates binding affinity to enzymes (e.g., cytochrome P450) for drug metabolism predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.